molecular formula C19H21FN2O3S B6542704 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060366-48-4

4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542704
CAS No.: 1060366-48-4
M. Wt: 376.4 g/mol
InChI Key: UAUNWEMSXRZHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide (CAS Number: 1060366-48-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN2O3SC_{19}H_{21}FN_{2}O_{3}S, with a molecular weight of 376.4 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological properties.

PropertyValue
Molecular FormulaC19H21FN2O3SC_{19}H_{21}FN_{2}O_{3}S
Molecular Weight376.4 g/mol
CAS Number1060366-48-4

Cardiovascular Effects

A study investigating the effects of benzene sulfonamides on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results indicated that certain benzene sulfonamides could lower perfusion pressure, suggesting a cardiovascular effect . Although this study did not directly test this compound, it provides a framework for understanding how similar compounds may interact with cardiovascular systems.

The mechanism by which sulfonamides exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, many sulfonamides are known to inhibit carbonic anhydrases or other key enzymes involved in cellular processes. The presence of the pyrrolidine moiety in this compound may enhance its ability to interact with various biological targets, potentially leading to diverse pharmacological effects .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • Similar compounds have shown inhibitory effects on cancer cell proliferation through targeted action on EGFR mutations .
  • Cardiovascular Impact :
    • In studies using isolated heart models, benzene sulfonamides demonstrated significant reductions in perfusion pressure, indicating potential therapeutic applications for cardiovascular diseases .
  • Pharmacokinetic Properties :
    • Theoretical models have been employed to predict the pharmacokinetic behavior of related compounds, suggesting favorable absorption and distribution characteristics that warrant further investigation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has been investigated for its potential as an EGFR inhibitor , which is crucial in targeting certain types of cancers. Research indicates that modifications in the sulfonamide structure can enhance selectivity and potency against EGFR-mutant cancers .
    • Its ability to interfere with cancer cell proliferation makes it a candidate for further development into therapeutic agents.
  • Neurological Disorders :
    • The pyrrolidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .
  • Antimicrobial Properties :
    • Sulfonamides are historically known for their antibacterial properties. This compound's structural features may confer similar activities, making it a candidate for developing new antimicrobial agents .

Pharmacological Insights

Research has shown that compounds with similar chemical scaffolds exhibit favorable pharmacokinetic profiles, including good absorption and metabolic stability. The incorporation of fluoro and methyl groups can enhance lipophilicity, potentially improving the bioavailability of the compound .

Case Study 1: EGFR Inhibition

A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives demonstrated that modifications at the nitrogen and aromatic positions significantly impacted EGFR inhibition efficacy. The specific configuration of the pyrrolidine ring was found to enhance binding affinity to the target site, suggesting that 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide could be optimized for better therapeutic outcomes .

Case Study 2: Antimicrobial Testing

In vitro testing of related sulfonamide compounds showed promising results against a range of bacterial strains, including resistant strains. The potential for this compound to act similarly opens avenues for further research into its antimicrobial efficacy .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group is central to the compound’s reactivity:

  • Hydrolysis : Under strong acidic (e.g., HCl/H₂O, Δ) or basic (e.g., NaOH/H₂O, Δ) conditions, the sulfonamide bond may cleave to yield 4-fluoro-2-methylbenzenesulfonic acid and the corresponding amine (4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline). Similar hydrolysis mechanisms are observed in related sulfonamide derivatives .

  • Nucleophilic Substitution : Deprotonation of the sulfonamide NH (using bases like NaH or LDA) could enable alkylation or acylation at the nitrogen, though steric hindrance from the adjacent phenyl group may limit reactivity .

Aromatic Ring Modifications

The benzene rings (both in the sulfonyl and phenyl groups) may undergo electrophilic substitution:

Reaction Type Conditions Expected Product Directing Effects
NitrationHNO₃/H₂SO₄, 0–50°CNitro-substituted at para to fluorine or methyl groupsFluorine (meta/para), methyl (ortho/para)
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halogenation para to methyl or meta to fluorineMethyl (ortho/para), fluorine (meta)
SulfonationH₂SO₄, SO₃Sulfonic acid groups at positions directed by substituentsCompetitive directing by -F and -CH₃

The electron-withdrawing fluorine and electron-donating methyl groups create competing directing effects, favoring substitution at positions balancing these influences .

Ketone and Pyrrolidine Reactivity

The 2-oxo-2-(pyrrolidin-1-yl)ethyl group introduces additional reaction pathways:

Fluorine-Specific Reactions

The fluorine atom on the benzene ring is typically inert under standard conditions but may participate in:

  • Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NH₃/200°C, Cu catalyst) to replace fluorine, though this is unlikely given the absence of strong electron-withdrawing groups ortho/para to F .

  • Directed ortho-Metalation : Organolithium reagents (e.g., LDA) could deprotonate positions ortho to fluorine, enabling functionalization (e.g., formylation, phosphorylation) .

Thermal and Photochemical Stability

  • Thermal Decomposition : Prolonged heating (>200°C) may degrade the sulfonamide group, releasing SO₂ and forming secondary amines.

  • Photolytic Cleavage : UV light could induce homolytic cleavage of the C-S bond in the sulfonamide, though this pathway is less common without sensitizers .

Comparative Reactivity Table

Functional Group Reaction Reagents/Conditions Likelihood Notes
SulfonamideHydrolysis6M HCl, refluxHighYields sulfonic acid + amine
Aromatic ringNitrationHNO₃/H₂SO₄, 50°CModerateCompeting directing groups
KetoneReductionNaBH₄/MeOHLowSteric hindrance from pyrrolidine
PyrrolidineAlkylationCH₃I, K₂CO₃ModerateForms quaternary ammonium salt

Properties

IUPAC Name

4-fluoro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-12-16(20)6-9-18(14)26(24,25)21-17-7-4-15(5-8-17)13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNWEMSXRZHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.